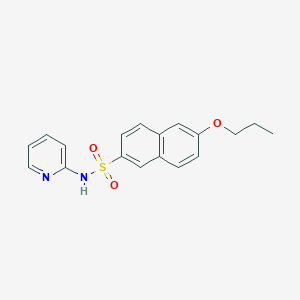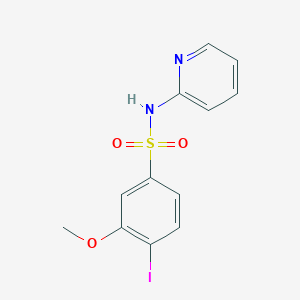
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as MDMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide acts as a potent blocker of the voltage-gated sodium channels (VGSCs), which are responsible for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide binds to the inner pore of the VGSCs and prevents the influx of sodium ions, thereby inhibiting the depolarization of the cell membrane and the subsequent firing of action potentials. This mechanism of action makes 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide a potential drug candidate for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for VGSCs. This makes it an ideal tool for studying the function of ion channels and receptors in the brain. However, one of the limitations of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide. One potential direction is the development of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step reaction sequence starting from 4-methoxy-3,5-dimethylphenol and piperidine. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the sulfonation of the protected phenol using sulfur trioxide and dimethylformamide (DMF) to form 1-(4-methoxy-3,5-dimethylphenyl)sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine to form 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been used as a tool to study the function of ion channels and receptors in the brain. In pharmacology, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Produktname |
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
|---|---|
Molekularformel |
C15H22N2O4S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-(4-methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-13(9-11(2)14(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
InChI-Schlüssel |
ANFYSMMICNWOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




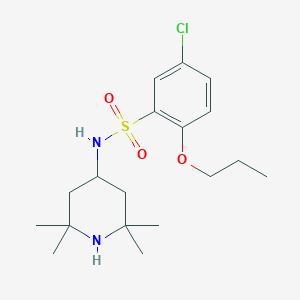
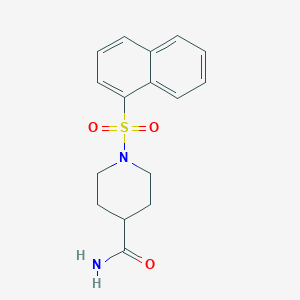

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
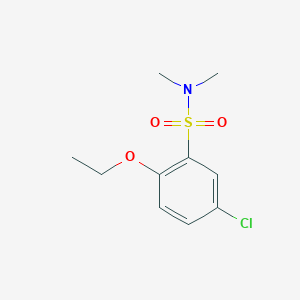

![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

